1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone
Overview
Description
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Formation of the Indole Moiety: The indole moiety can be synthesized by reacting an appropriate aniline derivative with ethyl glyoxylate under acidic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-1-yl)ethanone: Similar structure but lacks the fluorine atom on the indole moiety.
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-chloro-1H-indol-1-yl)ethanone: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(6-fluoroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-3-2-17-5-6-26(19(17)12-18)14-22(27)25-9-7-24(8-10-25)13-16-1-4-20-21(11-16)29-15-28-20/h1-6,11-12H,7-10,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFGFODXACNLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=CC5=C4C=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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